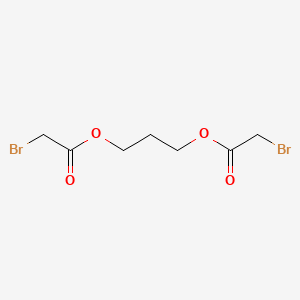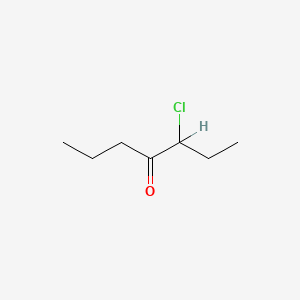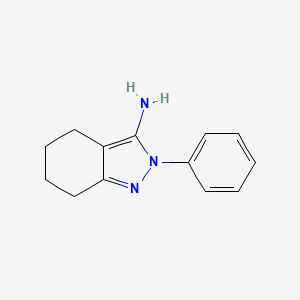
2-(3-ethyloxetan-3-yl)acetaldehyde
概要
説明
2-(3-ethyloxetan-3-yl)acetaldehyde is an organic compound that features an oxetane ring substituted with an ethyl group and an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyloxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the ethyl and acetaldehyde groups. One common method involves the cyclization of a suitable precursor, such as 3-ethyl-3-hydroxypropionaldehyde, under acidic conditions to form the oxetane ring. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-(3-ethyloxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: (3-Ethyl-oxetan-3-yl)-acetic acid.
Reduction: (3-Ethyl-oxetan-3-yl)-ethanol.
Substitution: Various substituted oxetanes depending on the nucleophile used.
科学的研究の応用
2-(3-ethyloxetan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3-ethyloxetan-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets.
類似化合物との比較
Similar Compounds
(3-Ethyl-oxetan-3-yl)-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
(3-Ethyl-oxetan-3-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(3-Ethyl-oxetan-3-yl)-ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
2-(3-ethyloxetan-3-yl)acetaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
2-(3-ethyloxetan-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-7(3-4-8)5-9-6-7/h4H,2-3,5-6H2,1H3 |
InChIキー |
TZONGAPJBLARQY-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC1)CC=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)

![1-(5-Phenyl-2H-[1,2,3]triazol-4-yl)-ethanone](/img/structure/B8688991.png)




![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)
![tert-Butyl spiro[2.5]octan-6-ylcarbamate](/img/structure/B8689031.png)


